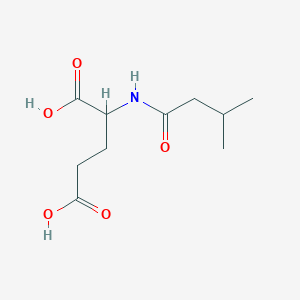
N-(3-Methylbutanoyl)glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-methylbutanamido)pentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology Its structure consists of a pentanedioic acid backbone with an amido group substituted by a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methylbutanamido)pentanedioic acid typically involves the reaction of a suitable amine with a pentanedioic acid derivative. One common method is the amidation reaction, where 3-methylbutylamine reacts with a pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of (S)-2-(3-methylbutanamido)pentanedioic acid may involve large-scale amidation reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
(S)-2-(3-methylbutanamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
(S)-2-(3-methylbutanamido)pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (S)-2-(3-methylbutanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(S)-2-(3-methylbutanamido)butanedioic acid: Similar structure with a butanedioic acid backbone.
(S)-2-(3-methylbutanamido)hexanedioic acid: Similar structure with a hexanedioic acid backbone.
(S)-2-(3-methylbutanamido)propanoic acid: Similar structure with a propanoic acid backbone.
Uniqueness
(S)-2-(3-methylbutanamido)pentanedioic acid is unique due to its specific pentanedioic acid backbone and the presence of the 3-methylbutyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-(3-methylbutanoylamino)pentanedioic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
HCVIJONZMYVLAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















